![molecular formula C14H9NO3 B8271069 2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one CAS No. 884500-73-6](/img/structure/B8271069.png)
2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one” is a chemical compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 . It is used for proteomics research .
Synthesis Analysis
The synthesis of pyrano[2,3-b]pyridines has been achieved through various methods. One such method involves the condensation of 4H-chromene-3-carbaldehydes and their areno-condensed analogues with hetero- and carbocyclic 1,3-dicarbonyl compounds in acetic acid . Ammonium acetate is used as a green catalyst for the reaction . The process also involves the subsequent Knoevenagel condensation and 6p-electrocyclization of the 1-oxatriene intermediates formed .Molecular Structure Analysis
The molecular structure of “2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one” can be represented by the SMILES notation: C1=CC2=C (C (=O)C=C (O2)C3=CC=C (C=C3)O)N=C1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrano[2,3-b]pyridines include the Knoevenagel condensation followed by 6p-electrocyclization . In some cases, 1-oxatriene compounds were proposed as key intermediates, and fused pyridines were isolated as 1,6-addition products of ammonia .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one” include a molecular weight of 239.23 and a molecular formula of C14H9NO3 .Propiedades
Número CAS |
884500-73-6 |
|---|---|
Nombre del producto |
2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one |
Fórmula molecular |
C14H9NO3 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)pyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C14H9NO3/c16-10-5-3-9(4-6-10)13-8-11(17)14-12(18-13)2-1-7-15-14/h1-8,16H |
Clave InChI |
NHPGMWSXLJULOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=O)C=C(O2)C3=CC=C(C=C3)O)N=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B8270991.png)
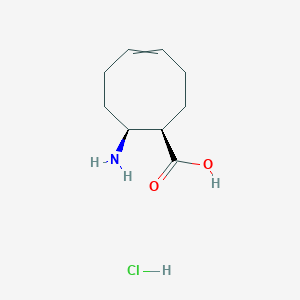
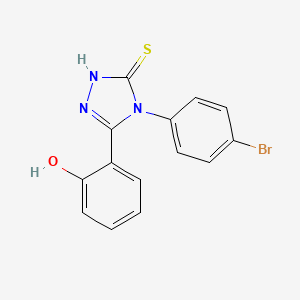

![2-(4-Fluorophenyl)-5-methyl-1H-benzo[D]imidazole](/img/structure/B8271018.png)

![2-[(tert-Butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid](/img/structure/B8271047.png)
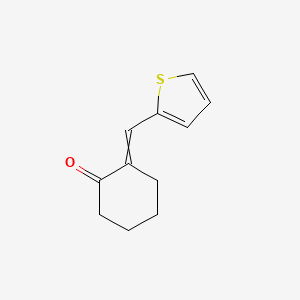
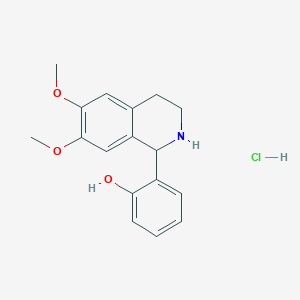
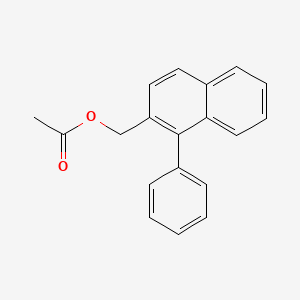
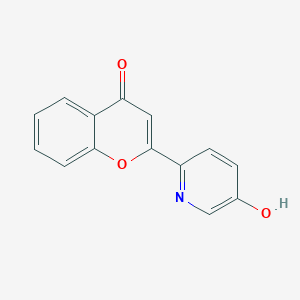

![1-[2-Amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271089.png)
![1-[2-Amino-1-(4-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271102.png)